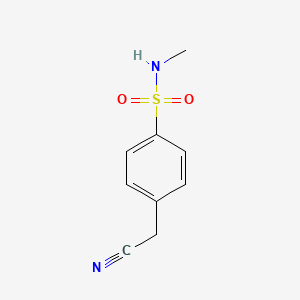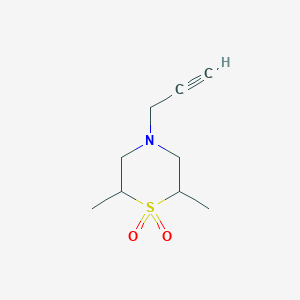
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
The synthesis of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of cyclobutylamine and a suitable benzotriazole precursor. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives with different degrees of saturation.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzotriazoles .
Aplicaciones Científicas De Investigación
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is investigated for its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .
Comparación Con Compuestos Similares
1-Cyclobutyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine can be compared with other similar compounds, such as 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazol-5-amine and other benzotriazole derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its cyclobutyl group, which imparts distinct chemical and biological properties.
Similar Compounds
- 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
- 4,5,6,7-Tetrahydro-1H-benzotriazole derivatives
- 1-Cyclobutyl-4,5,6,7-tetrahydro-1H-indazole derivatives
These comparisons highlight the compound’s potential for unique applications and further research.
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-amine |
InChI |
InChI=1S/C10H16N4/c11-7-4-5-9-10(6-7)14(13-12-9)8-2-1-3-8/h7-8H,1-6,11H2 |
Clave InChI |
YFKAMTDWDWWCJF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C3=C(CCC(C3)N)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



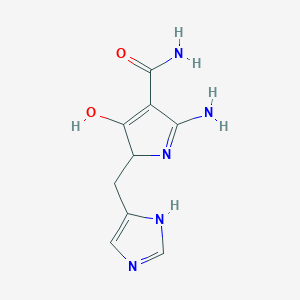
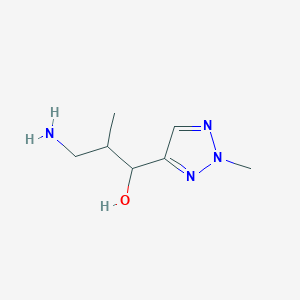
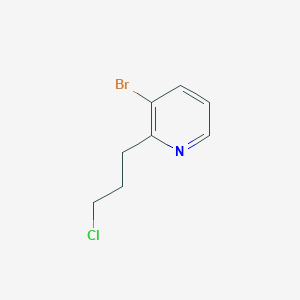
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}thiophene-2-carbaldehyde](/img/structure/B13164687.png)

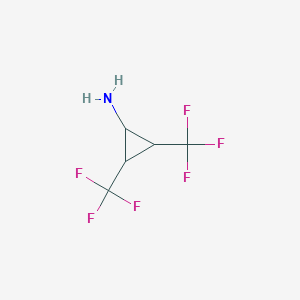

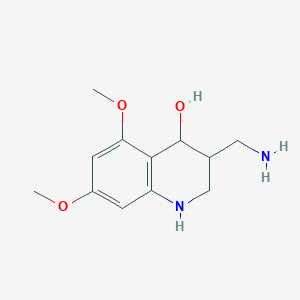

![1-Oxaspiro[4.5]decan-4-ol](/img/structure/B13164728.png)
